molecular formula C23H14ClN3O2 B2557194 1-(3-chlorophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 901264-79-7

1-(3-chlorophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline

Cat. No.: B2557194
CAS No.: 901264-79-7
M. Wt: 399.83
InChI Key: XZNOYIOTOXYPPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-chlorophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C23H14ClN3O2 and its molecular weight is 399.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmaceutical Applications

Quinoxaline derivatives, including compounds structurally related to the specified chemical, have shown significant potential in pharmaceutical applications. These compounds are synthesized for their anticancer properties, as demonstrated through docking studies against specific human proteins. The study conducted by N. Abad et al. (2021) elaborates on the synthesis, crystal structure, and pharmaceutical relevance of isoxazolequinoxaline derivatives, highlighting their promising anticancer activity (Abad et al., 2021).

Materials Science and Photovoltaic Applications

In the realm of materials science, the optical and structural properties of quinoline derivatives are studied for their applications in thin films and photovoltaic devices. Research by H. Zeyada et al. (2016) on 4H-pyrano[3,2-c]quinoline derivatives showcases their nanocrystalline structure in thin films and potential for use in organic–inorganic photodiode fabrication, indicating their significance in developing photovoltaic technologies (Zeyada et al., 2016).

Corrosion Inhibition

Quinoxaline derivatives are also explored for their corrosion inhibition properties. A study by V. Saraswat and M. Yadav (2020) investigates the effectiveness of these compounds as corrosion inhibitors for mild steel in acidic environments, revealing their high efficiency and potential applications in protecting industrial materials (Saraswat & Yadav, 2020).

Antimicrobial and Antifungal Activities

The biological activities of quinoxaline and pyrazoloquinoline derivatives extend to antimicrobial and antifungal properties. Research by Asha Budakoti et al. (2008) evaluates the antiamoebic activity of thiazolo[4,5-b]quinoxaline-2-yl derivatives, offering insights into their potential as non-toxic therapeutic agents against specific strains of Entamoeba histolytica (Budakoti et al., 2008).

Properties

IUPAC Name

3-(3-chlorophenyl)-5-phenyl-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),4,7,9,11(15)-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14ClN3O2/c24-15-7-4-8-16(9-15)27-23-17-10-20-21(29-13-28-20)11-19(17)25-12-18(23)22(26-27)14-5-2-1-3-6-14/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNOYIOTOXYPPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C4=C(C=N3)C(=NN4C5=CC(=CC=C5)Cl)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.